4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of a methoxy group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Scientific Research Applications
4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the development of chemical probes for studying biological systems.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may act as a chemical probe that covalently modifies target proteins upon activation by UV light. The alkyne group allows for bioorthogonal reactions, enabling the study of protein interactions and functions.
Comparison with Similar Compounds
4-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde: This compound has a similar structure but with the prop-2-yn-1-yloxy group attached at a different position on the benzene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: This compound contains an additional benzoyl group, making it more complex and potentially useful for different applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxy-2-prop-2-ynoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h1,4-5,7-8H,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUDOSBAUBBFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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